molecular formula C24H21FN4O5 B2544766 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1358721-32-0

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No. B2544766
CAS RN: 1358721-32-0
M. Wt: 464.453
InChI Key: LDWLQDPBNPCKAH-UHFFFAOYSA-N
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Description

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C24H21FN4O5 and its molecular weight is 464.453. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research has delved into the spectroscopic and quantum mechanical properties of bioactive benzothiazolinone acetamide analogs, highlighting their potential applications in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and favorable energy for electron injection. These compounds have also been studied for their non-linear optical (NLO) activities, which could be useful in various photonic applications. Molecular docking studies have been utilized to explore ligand interactions with proteins, indicating potential for drug discovery processes (Mary et al., 2020).

Synthesis and Pharmacological Evaluation

A series of acetamide derivatives has been synthesized and evaluated for their pharmacological properties. These studies involve the exploration of antibacterial and anti-enzymatic potentials, highlighting the versatility of acetamide compounds in the development of new therapeutic agents (Nafeesa et al., 2017).

Anticancer and Kinase Inhibitory Activities

Research on thiazolyl N-benzyl-substituted acetamide derivatives has identified compounds with significant Src kinase inhibitory and anticancer activities. These findings support the potential of such compounds in cancer therapy, especially for targeting specific signaling pathways involved in tumor progression and metastasis (Fallah-Tafti et al., 2011).

Antimicrobial and Enzyme Inhibition Studies

The synthesis and characterization of new acetamide derivatives have been conducted with the aim of exploring their antimicrobial properties. This research contributes to the development of novel antimicrobial agents that could address the growing concern of antibiotic resistance. Moreover, enzyme inhibition studies related to these compounds offer insights into their potential therapeutic applications in treating diseases associated with enzymatic dysregulation (Talupur et al., 2021).

Novel Ligands for Imaging and Therapeutic Applications

The discovery and development of novel ligands for peripheral benzodiazepine receptors, characterized by selective binding properties, underscore the potential of acetamide derivatives in clinical imaging and therapeutic applications. Such compounds could facilitate the diagnosis and treatment of neurological disorders and conditions associated with inflammation and cellular stress (Latli et al., 2015).

properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O5/c1-32-19-10-7-16(12-20(19)33-2)22-27-23(34-28-22)18-4-3-11-29(24(18)31)14-21(30)26-13-15-5-8-17(25)9-6-15/h3-12H,13-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWLQDPBNPCKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide

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